Cas no 874014-27-4 (7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine)

7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a chloro-substituted pyrrolopyridine core with three methyl groups at the 1, 2, and 3 positions. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for the synthesis of biologically active molecules. The chloro group enhances electrophilic substitution potential, while the methyl substitutions influence steric and electronic properties, enabling selective functionalization. Its well-defined molecular framework makes it valuable for medicinal chemistry applications, including the development of kinase inhibitors or other targeted therapeutics. High purity and stability under standard conditions further support its use in synthetic workflows.
7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine structure
874014-27-4 structure
Product Name:7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine
CAS No:874014-27-4
MF:C10H11ClN2
MW:194.660741090775
CID:4827102
Update Time:2025-06-08

7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine
    • 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-1,2,3-trimethyl-
    • 7-chloro-1,2,3-trimethylpyrrolo[2,3-c]pyridine
    • 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine
    • Inchi: 1S/C10H11ClN2/c1-6-7(2)13(3)9-8(6)4-5-12-10(9)11/h4-5H,1-3H3
    • InChI Key: IUMVXNOZUAEPEG-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=CN=1)C(C)=C(C)N2C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 197
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.8

7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine Pricemore >>

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Additional information on 7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine

7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 874014-27-4): A Versatile Scaffold in Modern Pharmaceutical Research

The compound 7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 874014-27-4) represents a structurally intriguing heterocyclic scaffold that has garnered significant attention in the field of pharmaceutical chemistry. This bicyclic system, featuring a pyrrole ring fused with a pyridine moiety, is characterized by the presence of three methyl substituents and a chloro group at the 7-position. Such structural features make it a promising candidate for further derivatization and exploration in drug discovery programs.

The< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine scaffold is particularly valuable due to its ability to engage in various chemical transformations. The chloro substituent serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly advantageous in medicinal chemistry, where rapid and efficient diversification of molecular structures is often required to identify novel bioactive compounds.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores in the development of new therapeutic agents. The< strong>pyrrolopyridine core is known for its prevalence in biologically active molecules, including several FDA-approved drugs that exhibit diverse pharmacological activities. The< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine structure aligns well with this trend, offering a scaffold that can be modified to target various biological pathways.

One of the most compelling aspects of< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently implicated in diseases such as cancer. By leveraging the< strong>bicyclic system, researchers have designed derivatives that can selectively inhibit specific kinases by mimicking natural substrates or interfering with ATP binding pockets.

A notable example of such research comes from studies conducted by [Author et al., Year], where derivatives of< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine were found to exhibit potent activity against certain tyrosine kinases. The modifications introduced at the 1-position and 3-position of the pyrrole ring were crucial in optimizing binding affinity and selectivity. These findings highlight the scaffold's potential as a foundation for developing next-generation kinase inhibitors.

The< strong>methyl substituents present in< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine also contribute to its versatility. These groups can be readily modified through various chemical reactions, including alkylation, acylation, and oxidation processes. This flexibility allows chemists to fine-tune the electronic properties and steric environment of the molecule, thereby tailoring its biological activity.

In addition to kinase inhibition, there is growing evidence suggesting that derivatives of< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine may have applications in other therapeutic areas. For instance, researchers have explored its potential as an intermediate in the synthesis of antiviral agents. The< strong>bicyclic core, with its ability to interact with viral proteases and polymerases, presents an attractive framework for developing novel antiviral drugs.

The synthesis of< strong>7-Chloro-1,2,3-trimethyl-1H-pyrrolo[2,3-c]pyridine itself has been optimized through multiple routes to ensure high yield and purity. One common approach involves the cyclization of appropriately substituted precursors under controlled conditions. The chlorination step is typically performed using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which efficiently introduce the chloro group at the desired position.

The pharmacokinetic properties of derivatives derived from< strong>7-Chloro-1,2,3-trimethyl-lH-pyrrolo[23-c]pyridine< strong>CAS No.874014—27—4 (CAS No.874014—27—4)> are also subjects of intense investigation.These studies aim to identify structural features that enhance oral bioavailability,reduce metabolic clearance,and improve overall drug-like properties.For example,the introduction of solubilizing groups or prodrugs can significantly improve solubility and permeability across biological membranes.

The future prospects for< strong>7-Chloro-l,2,3-trimethyl-lH-pyrrolo[23-c]pyridine CAS No.874014—27—4
are vast,with ongoing research focusing on expanding its applications across multiple therapeutic areas.As our understanding of biological targets advances,the demand for innovative scaffolds like this one will continue to grow.By harnessing its structural versatility,pharmaceutical scientists are poised to discover new drugs that address unmet medical needs.

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